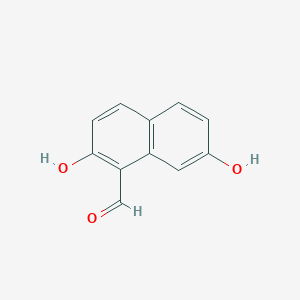

2,7-Dihydroxy-1-naphthaldehyde

Description

Contextualization within Aromatic Aldehydes and Naphthalene (B1677914) Derivatives

As a member of the aromatic aldehyde family, 2,7-Dihydroxy-1-naphthaldehyde exhibits reactivity characteristic of the aldehyde functional group. This includes susceptibility to oxidation to form the corresponding carboxylic acid, 2,7-dihydroxy-1-naphthoic acid, and reduction to yield the primary alcohol, 2,7-dihydroxy-1-naphthylmethanol. smolecule.com The presence of the aldehyde group also allows for its participation in various condensation reactions, such as the formation of Schiff bases.

Within the broader class of naphthalene derivatives, the compound's properties are heavily influenced by the fused aromatic ring system and the presence of two hydroxyl groups. The naphthalene core provides a larger, more electron-rich system compared to a simple benzene (B151609) ring, influencing its spectral properties and reactivity. The hydroxyl groups, being activating and ortho-, para-directing, enhance the electron density of the naphthalene ring, making it more susceptible to electrophilic substitution reactions. smolecule.com This unique combination of functional groups on the naphthalene scaffold makes this compound a distinct and versatile chemical entity.

Academic Significance in Organic Synthesis and Functional Material Design

The academic significance of this compound lies in its utility as a versatile building block in organic synthesis and its application in the creation of functional materials. Its reactive aldehyde and hydroxyl groups provide multiple sites for chemical modification, enabling the synthesis of a wide array of more complex molecules.

In the field of organic synthesis, it serves as a precursor for the creation of various heterocyclic compounds and substituted naphthalene derivatives. smolecule.com For instance, it can undergo condensation reactions with primary amines to form Schiff bases, which are important intermediates and have applications in their own right. rsc.org

Furthermore, this compound is a key component in the design of functional materials with specific optical and electronic properties. Its derivatives have been investigated for their potential as:

Fluorescent Probes: The naphthalene core imparts inherent fluorescence, and modifications to the structure can tune these properties, making its derivatives useful as sensors for detecting specific ions or molecules. rsc.org

Photochromic Materials: It has been used in the synthesis of spiro[indoline–naphthaline]oxazine derivatives, which exhibit photochromism—a reversible change in color upon exposure to light. bohrium.com These materials have potential applications in optical data storage and smart windows. bohrium.com

AIEgens (Aggregation-Induced Emission luminogens): It has been incorporated into the structure of molecules that exhibit aggregation-induced emission, a phenomenon where light emission is enhanced in the aggregated state. mdpi.com These materials are of interest for applications in organic light-emitting diodes (OLEDs) and bio-imaging.

The synthesis of this compound itself is typically achieved through the formylation of 2,7-dihydroxynaphthalene (B41206). smolecule.com One common method is the Reimer-Tiemann reaction, which uses chloroform (B151607) and a base. orgsyn.org Another approach involves the oxidation of a suitable naphthalene derivative. smolecule.com The parent compound, 2,7-dihydroxynaphthalene, is often synthesized via the caustic fusion of naphthalene-2,7-disulfonic acid. chemicalbook.comgoogle.com

The unique structural features and reactivity of this compound continue to make it a subject of academic research, with ongoing studies exploring its potential in various fields of chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dihydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-6-10-9-5-8(13)3-1-7(9)2-4-11(10)14/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBPRJJZUISDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Approaches to 2,7-Dihydroxy-1-naphthaldehyde

The introduction of an aldehyde group onto the 2,7-dihydroxynaphthalene (B41206) backbone is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution reactions known as formylation.

Formylation Reactions for Dihydroxynaphthaldehyde Isomers

Several classical formylation reactions are employed for the synthesis of hydroxy-aromatic aldehydes and can be applied to dihydroxynaphthalenes. The regioselectivity of the formylation is directed by the activating hydroxyl groups, which favor substitution at the ortho and para positions. In the case of 2,7-dihydroxynaphthalene, the hydroxyl groups activate the 1, 3, 6, and 8 positions. The formation of this compound is favored due to the strong ortho-directing effect of the hydroxyl group at position 2.

Reimer-Tiemann Reaction: This reaction involves the treatment of a phenol or naphthol with chloroform (B151607) in a strong basic solution, typically sodium hydroxide. acs.orgresearchgate.net The reactive species is dichlorocarbene (:CCl₂), which is generated in situ. researchgate.netorgsyn.org The phenoxide or naphthoxide ion attacks the electron-deficient dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde. researchgate.net The reaction is generally carried out in a biphasic solvent system due to the poor solubility of hydroxides in chloroform. researchgate.net While effective for many hydroxy-aromatic compounds, including naphthols, the Reimer-Tiemann reaction often results in moderate yields and can produce a mixture of ortho and para isomers. acs.orgorgsyn.org

Duff Reaction: The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically in a glycerol or acetic acid medium. researchgate.net This method is known for its preference for ortho-formylation of phenols. researchgate.net The reaction mechanism involves the protonated hexamine acting as the electrophile, which attacks the electron-rich aromatic ring. researchgate.net Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde product. researchgate.net Although it can be inefficient, the Duff reaction is a viable method for producing o-hydroxyaldehydes. researchgate.net

Vilsmeier-Haack Reaction: This formylation method employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium salt. researchgate.netijprs.comprepchem.com This electrophilic species then reacts with electron-rich aromatic compounds, like phenols and their derivatives, to introduce a formyl group. ijprs.comprepchem.com The initial product is an iminium ion, which is hydrolyzed during workup to yield the aldehyde. prepchem.com The Vilsmeier-Haack reaction is a mild and efficient method for formylating reactive aromatic substrates. orgsyn.org

| Formylation Reaction | Reagents | Key Features |

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Involves dichlorocarbene intermediate; Favors ortho-formylation; Often results in mixtures of isomers and moderate yields. acs.orgresearchgate.netorgsyn.org |

| Duff Reaction | Hexamine, Acid (e.g., Glyceroboric acid, Acetic acid) | Generally inefficient but gives good ortho-selectivity; Requires strongly electron-donating groups on the aromatic ring. researchgate.net |

| Vilsmeier-Haack | Substituted formamide (e.g., DMF), POCl₃ | Forms a Vilsmeier reagent (chloroiminium salt); Effective for electron-rich arenes; Generally mild reaction conditions. researchgate.netijprs.comprepchem.com |

Precursor Chemistry: Synthesis of 2,7-Dihydroxynaphthalene and Related Intermediates

The availability of the precursor, 2,7-dihydroxynaphthalene, is fundamental to the synthesis of this compound. The industrial production of this precursor relies on a high-temperature reaction involving naphthalene (B1677914) disulfonic acids.

Caustic Fusion of Naphthalene Disulfonic Acids

The primary industrial method for producing 2,7-dihydroxynaphthalene is through the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid. tandfonline.comnih.gov This process involves heating the sodium salt of the sulfonic acid with a large excess of sodium hydroxide (caustic soda) at high temperatures, typically around 300°C. tandfonline.com

The reaction proceeds through the nucleophilic aromatic substitution of the sulfonate groups (–SO₃H) with hydroxyl groups (–OH) from the molten caustic soda. The harsh reaction conditions are necessary to overcome the high activation energy of this substitution on the aromatic naphthalene ring. Following the fusion, the reaction mixture, which contains the sodium salt of 2,7-dihydroxynaphthalene, is cooled and then acidified to precipitate the final product. nih.gov

A significant challenge in this process is the generation of byproducts. The high temperatures and strongly basic conditions can lead to the formation of other hydroxynaphthalene isomers and tars. nih.gov One patented improvement to the traditional method involves using a mixed alkali fusion reagent of sodium hydroxide and sodium oxide. This modification is reported to reduce the amount of sodium hydroxide needed and minimize the formation of water in the reaction system, thereby decreasing the generation of byproducts and improving the yield of 2,7-dihydroxynaphthalene. nih.gov

| Reactant | Reagents | Temperature | Product |

| Naphthalene-2,7-disulfonic acid sodium salt | Sodium Hydroxide (NaOH) | ~300 °C | 2,7-Dihydroxynaphthalene tandfonline.com |

| Naphthalene-2,7-disulfonic acid sodium salt | Sodium Hydroxide (NaOH) and Sodium Oxide (Na₂O) | 260-320 °C | 2,7-Dihydroxynaphthalene nih.gov |

Green Chemistry Principles in Naphthaldehyde Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and sustainable processes. This includes the synthesis of naphthaldehydes, where efforts have been made to reduce the use of hazardous solvents and develop reusable catalysts.

Solvent-Free Reactions and Catalysis by Functionalized Chitosan

A significant advancement in the green synthesis of naphthaldehyde derivatives involves the use of solvent-free reaction conditions and biodegradable catalysts. One such approach is the use of sulfonated chitosan (chitosan-SO₃H) as a natural, biodegradable, and biocompatible catalyst. tandfonline.com Chitosan is a polysaccharide derived from chitin. Its functionalization with sulfonic acid groups creates an effective solid acid catalyst.

This catalyst has been successfully employed in the synthesis of 2-hydroxy-1-naphthaldehyde-based barbiturates. The reaction is carried out under solvent-free conditions, which eliminates the need for volatile and often hazardous organic solvents. tandfonline.com The heterogeneous nature of the chitosan-based catalyst allows for easy separation from the reaction mixture and potential for reuse, further enhancing the sustainability of the process. researchgate.net

Comparative Analysis of Conventional Versus Sustainable Synthetic Routes

When comparing conventional synthetic routes to greener alternatives for naphthaldehyde synthesis, several advantages of the sustainable methods become apparent.

Conventional Methods:

Often rely on stoichiometric amounts of reagents and harsh reaction conditions (e.g., high temperatures in caustic fusion).

Frequently utilize volatile and toxic organic solvents, leading to environmental concerns and waste generation.

Catalysts, if used, can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss.

Sustainable "Green" Methods:

Solvent-Free Conditions: The elimination of organic solvents reduces environmental impact, improves safety, and simplifies product work-up. tandfonline.com

Biodegradable Catalysts: The use of catalysts like functionalized chitosan provides an eco-friendly alternative to traditional acid or base catalysts. tandfonline.com

Reduced Reaction Times: Green chemistry approaches, such as microwave-assisted synthesis, can significantly shorten reaction times compared to conventional heating methods.

Improved Yields: In many cases, green synthetic protocols can lead to higher product yields due to more efficient and selective reactions. tandfonline.com

A comparative study on the synthesis of 2-hydroxy-1-naphthaldehyde (B42665) based barbiturates highlighted these benefits. The solvent-free method using a chitosan-SO₃H catalyst resulted in admirable yields and significantly reduced reaction times compared to conventional methods that rely on hazardous solvents. tandfonline.com This demonstrates the potential of green chemistry to create more efficient and environmentally responsible synthetic pathways for valuable chemical compounds.

| Feature | Conventional Synthesis | Green Synthesis (e.g., Chitosan-Catalyzed) |

| Solvent Use | Often requires volatile/toxic organic solvents | Solvent-free or uses benign solvents (e.g., water) tandfonline.combibliotekanauki.pl |

| Catalyst | Homogeneous acids/bases, often non-recoverable | Heterogeneous, biodegradable, reusable (e.g., Chitosan-SO₃H) researchgate.nettandfonline.com |

| Reaction Time | Can be lengthy | Often significantly reduced tandfonline.com |

| Yield | Variable, can be moderate | Often high to admirable tandfonline.com |

| Environmental Impact | Higher waste generation and use of hazardous materials | Lower environmental footprint, more sustainable tandfonline.com |

Derivatization Strategies for this compound and Analogs

Derivatization of this compound and its analogs primarily involves reactions at the aldehyde group, leading to the formation of new carbon-nitrogen and carbon-carbon double bonds. These transformations are fundamental in synthesizing more complex molecules and ligands.

The reaction of an aldehyde or ketone with a primary amine to form an imine, or Schiff base, is a robust and widely utilized transformation. In the case of this compound, this condensation reaction is a common strategy to produce a wide array of Schiff base ligands. These ligands are of significant interest due to their ability to coordinate with various metal ions, forming stable metal complexes.

The synthesis of Schiff bases from the analog 2-hydroxy-1-naphthaldehyde is well-documented and typically involves the condensation with a primary amine in a suitable solvent, such as ethanol. researchpublish.comsphinxsai.com The reaction mixture is often heated under reflux to drive the reaction to completion. sphinxsai.com The general scheme for this reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the imine.

A variety of primary amines can be used in this synthesis, leading to Schiff bases with diverse functionalities and coordination properties. For instance, the condensation of 2-hydroxy-1-naphthaldehyde with o-phenylenediamine results in the formation of a Schiff base ligand. researchpublish.com Similarly, reactions with 1,8-diaminonaphthalene have been reported to yield corresponding Schiff base ligands. sphinxsai.com The resulting imine-phenolic ligands are excellent chelating agents for a range of metal ions.

The table below summarizes representative examples of Schiff base formation using 2-hydroxy-1-naphthaldehyde as a precursor, a close analog of this compound.

| Aldehyde Precursor | Amine Reactant | Solvent | Reaction Conditions | Product Type |

| 2-hydroxy-1-naphthaldehyde | o-phenylenediamine | Ethanol | Slow addition, reflux | Schiff Base Ligand |

| 2-hydroxy-1-naphthaldehyde | 1,8-diaminonaphthalene | Ethanol | Reflux for 3 hours | Schiff Base Ligand |

| 2-hydroxy-1-naphthaldehyde | L-histidine | Not specified | Reflux | Schiff Base Ligand |

| 2-hydroxy-1-naphthaldehyde | Sulfamethazine | Not specified | Reflux | Schiff Base Ligand |

| 2-hydroxy-1-naphthaldehyde | 2-biphenylamine | Not specified | Not specified | Schiff Base Ligand |

This table is generated based on data from various sources. researchpublish.comsphinxsai.comresearchgate.net

The formation of the azomethine group (-C=N-) is a key characteristic of these reactions and can be confirmed by spectroscopic methods such as FTIR, where a characteristic stretching vibration for the C=N bond is observed. sphinxsai.com

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, ultimately forming a new carbon-carbon double bond. pearson.comwikipedia.org This reaction is typically catalyzed by a weak base, such as a primary or secondary amine. mychemblog.com The active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, such as esters, ketones, or nitriles. mychemblog.compurechemistry.org

For an aldehyde like this compound, the Knoevenagel condensation would involve its reaction with an active methylene compound in the presence of a basic catalyst. The general mechanism proceeds through the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule leads to the formation of an α,β-unsaturated product. purechemistry.org

While specific examples of Knoevenagel condensation with this compound are not detailed in the provided search results, the reactivity of the aldehyde group makes it a suitable substrate for this type of transformation. The reaction would be expected to yield a naphthalenic derivative with a new carbon-carbon double bond at the 1-position, conjugated with the electron-withdrawing groups from the active methylene compound. This reaction is a powerful tool for extending the carbon framework and synthesizing complex unsaturated systems. purechemistry.org

Naphthalazine (B1654230) derivatives can be synthesized through the condensation of a naphthaldehyde with hydrazine. Specifically, the reaction of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate in ethanol at elevated temperatures yields 2,2-dihydroxy-1,1-naphthalazine. researchgate.net This reaction involves the condensation of two molecules of the naphthaldehyde with one molecule of hydrazine, leading to the formation of a symmetrical azine compound.

The synthesis of 2,2-dihydroxy-1,1-naphthalazine is achieved by reacting 2-hydroxy-1-naphthaldehyde with hydrazine hydrate in ethanol at 60 °C for 2 hours, resulting in a 55% yield. researchgate.net The resulting naphthalazine exhibits interesting photophysical properties, such as aggregation-induced emission. researchgate.net

| Aldehyde Precursor | Reagent | Solvent | Reaction Conditions | Product | Yield |

| 2-hydroxy-1-naphthaldehyde | Hydrazine hydrate | Ethanol | 60 °C, 2 hours | 2,2-dihydroxy-1,1-naphthalazine | 55% |

This table is generated based on data from the cited source. researchgate.net

The aldehyde group of this compound and its analogs is reactive towards primary amines, enabling the modification of amine-functionalized compounds through condensation reactions. This strategy is particularly useful for altering the properties of existing molecules, such as drugs, by introducing a bulky and potentially fluorescent naphthalenic moiety.

The modification of primary amine-functionalized drugs with 2-hydroxy-1-naphthaldehyde has been demonstrated. This process typically involves a condensation reaction between the aldehyde and the primary amine group of the drug molecule, leading to the formation of a new imine linkage. This derivatization can lead to the formation of new organic zwitterionic compounds.

Catalytic Methodologies in Derivatization

Catalysis plays a crucial role in enhancing the efficiency and selectivity of organic transformations. In the context of derivatizing this compound, various catalytic methodologies can be employed to facilitate the desired reactions.

Solid acid catalysts offer several advantages over traditional homogeneous acid catalysts, such as mineral acids. These advantages include easier separation from the reaction mixture, reusability, and reduced environmental impact. researchgate.net Solid acids can be used to catalyze a variety of organic reactions, including condensation reactions. researchgate.net

In the context of derivatizing aldehydes like this compound, solid acid catalysts could be employed to promote condensation reactions such as Schiff base formation and Knoevenagel condensation. For instance, the condensation of ketones or aldehydes with aromatics, a reaction known as hydroxyalkylation, is often catalyzed by strong mineral acids. researchgate.net The substitution of these with regenerable and non-polluting solid acid catalysts is an area of active research. researchgate.net

Various materials can function as solid acid catalysts, including zeolites, clays, and sulfated zirconia. researchgate.net For example, a bifunctional solid catalyst with both acidic and basic sites has been shown to be effective for cascade deacetalisation-Knoevenagel condensations. nih.gov The acidic sites catalyze the first step, while the basic sites facilitate the subsequent condensation. nih.gov Although specific applications of solid acid catalysts for the derivatization of this compound are not extensively detailed in the provided results, their potential to facilitate cleaner and more efficient synthetic routes is significant.

Role of Metal-Based Catalysts in Specific Syntheses

The synthesis of this compound can be approached through various methods, with metal-based catalysts playing a important role in enhancing reaction efficiency, selectivity, and yield. While a direct, single-step metal-catalyzed formylation of 2,7-dihydroxynaphthalene is not extensively documented, plausible synthetic strategies involving metal catalysts can be extrapolated from established reactions on similar substrates. Two primary approaches are considered here: the transition metal-catalyzed Vilsmeier-Haack formylation and a two-step process involving halogenation followed by palladium-catalyzed formylation.

Transition Metal-Catalyzed Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. Traditionally, this reaction is not considered metal-catalyzed. However, recent research has demonstrated that the presence of transition metal ions can significantly accelerate the reaction rate and improve yields, particularly for less reactive aromatic substrates.

The reaction involves the use of a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the formylating agent. In the context of 2,7-dihydroxynaphthalene, the hydroxyl groups activate the naphthalene ring towards electrophilic substitution, making it a suitable candidate for this reaction. The introduction of a transition metal catalyst, such as Cu(II), Ni(II), Co(II), or Zn(II), is believed to proceed through the formation of a metal-substrate complex, which further enhances the nucleophilicity of the aromatic ring and facilitates the electrophilic attack by the Vilsmeier reagent.

Table 1: Potential Metal Catalysts for Vilsmeier-Haack Formylation of Naphthalenediols

| Catalyst | Potential Advantages |

| Cu(II) salts | Readily available, effective for phenols |

| Ni(II) salts | Can offer different selectivity profiles |

| Co(II) salts | Known to catalyze similar electrophilic substitutions |

| Zn(II) salts | Acts as a Lewis acid to activate the Vilsmeier reagent |

The expected product of the formylation of 2,7-dihydroxynaphthalene is this compound, due to the directing effect of the hydroxyl group at the C2 position, which activates the ortho-position (C1).

Two-Step Synthesis via Halogenation and Palladium-Catalyzed Formylation

An alternative and highly plausible route for the synthesis of this compound involves a two-step sequence: regioselective halogenation of 2,7-dihydroxynaphthalene followed by a palladium-catalyzed formylation reaction.

Step 1: Regioselective Halogenation of 2,7-Dihydroxynaphthalene

The first step involves the introduction of a halogen atom, typically bromine or iodine, at the C1 position of the 2,7-dihydroxynaphthalene ring. The hydroxyl groups are strong activating groups and direct electrophilic substitution to the ortho and para positions. In the case of 2,7-dihydroxynaphthalene, the positions ortho to the hydroxyl groups are C1, C3, C6, and C8. Due to steric hindrance and the electronic properties of the naphthalene ring, electrophilic substitution is highly favored at the C1 and C8 positions. By controlling the reaction conditions, it is possible to achieve selective monohalogenation at the C1 position, yielding 1-halo-2,7-dihydroxynaphthalene.

Step 2: Palladium-Catalyzed Formylation of 1-Halo-2,7-dihydroxynaphthalene

The second step utilizes a palladium-catalyzed carbonylation reaction to introduce the aldehyde functionality. This reaction typically involves the use of a palladium catalyst, a phosphine ligand, a source of carbon monoxide, and a reducing agent.

A variety of carbon monoxide sources can be employed, including carbon monoxide gas, or more conveniently, CO-releasing molecules. Formic acid has emerged as a practical and environmentally friendly C1 source in many palladium-catalyzed formylation reactions.

The general mechanism for the palladium-catalyzed formylation of an aryl halide (Ar-X) involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladium-acyl complex. Subsequent reductive elimination yields the desired aryl aldehyde and regenerates the active Pd(0) catalyst.

Table 2: Typical Conditions for Palladium-Catalyzed Formylation of Aryl Halides

| Component | Example | Role |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active metal center for catalysis |

| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes the palladium catalyst and influences reactivity |

| CO Source | CO gas, HCOOH, Mo(CO)₆ | Provides the carbonyl group for the aldehyde |

| Reducing Agent | H₂, silanes, HCOOH | Effects the final reductive elimination step |

| Base | Et₃N, K₂CO₃ | Neutralizes acidic byproducts |

| Solvent | Toluene, DMF, Dioxane | Provides the reaction medium |

This two-step approach, combining regioselective halogenation with a well-established palladium-catalyzed formylation, represents a robust and versatile strategy for the synthesis of this compound, leveraging the power of metal catalysis to achieve the desired chemical transformation.

Based on the available research, it is not possible to provide a detailed article on the coordination chemistry of “this compound” that adheres to the requested outline. The existing scientific literature focuses extensively on the related compound, “2-hydroxy-1-naphthaldehyde,” and its derivatives.

Information specifically detailing the O,N-donor systems, multidentate architectures, complexation with divalent and trivalent metals, ternary complex formations, and mechanochemical synthesis approaches for This compound is not available in the provided search results. The structural difference, an additional hydroxyl group at the 7-position, significantly alters the electronic and coordination properties of the molecule, making it impossible to extrapolate findings from the mono-hydroxy analogue to the dihydroxy compound accurately.

To generate the requested scientifically accurate and thorough article, specific research focusing on the coordination chemistry of This compound is required.

Coordination Chemistry and Metal Complexation

Chelation Mechanisms and Coordination Geometries

The chelation of 2,7-Dihydroxy-1-naphthaldehyde with metal ions is a nuanced process, governed by a delicate interplay of electronic and structural factors. The resulting coordination geometries are a direct consequence of these interactions.

Influence of Ligand Structure and pH on Coordination Behavior

The coordination behavior of this compound is profoundly influenced by the inherent structure of the ligand and the pH of the surrounding medium. The specific arrangement of donor atoms within the ligand framework dictates the formation of chelate rings, which in turn stabilizes the resulting metal complex. The deprotonation of the hydroxyl groups is a pH-dependent process, and it significantly enhances the coordinating ability of the ligand. At lower pH values, the hydroxyl groups remain protonated, limiting their ability to form strong coordinate bonds. As the pH increases, deprotonation occurs, creating anionic oxygen donors that form more stable complexes with metal cations. This pH-dependent behavior allows for the selective complexation of metal ions and the fine-tuning of the electronic properties of the resulting complexes. nih.gov

The formation of supramolecular assembly systems is often influenced by environmental factors such as temperature, pH, and ionic strength, which can induce significant structural changes due to the noncovalent nature of the interactions. nih.gov Dynamic noncovalent interactions, including hydrogen bonding and metal coordination, are fundamental to the construction of these well-defined architectures. nih.gov

Interactive Data Table: pH Influence on Coordination

| pH Range | Predominant Ligand Species | Coordination Propensity |

| Acidic (pH < 4) | Fully protonated | Low |

| Near-Neutral (pH 4-7) | Partially deprotonated | Moderate |

| Basic (pH > 7) | Fully deprotonated | High |

Octahedral and Tetrahedral Geometries in Metal Complexes

The coordination of this compound with transition metals frequently results in the formation of complexes with either octahedral or tetrahedral geometries. researchgate.net The preferred geometry is determined by a combination of factors, including the size and electronic configuration of the metal ion, the stoichiometry of the metal-ligand interaction, and the steric constraints imposed by the ligand. libretexts.org

Octahedral complexes typically form when the central metal ion coordinates with six donor atoms. savemyexams.com In the context of this compound, this can be achieved through coordination with multiple ligand molecules or through the inclusion of co-ligands in the coordination sphere. The resulting octahedral geometry is characterized by bond angles of 90 degrees between adjacent ligands. savemyexams.com Tetrahedral complexes, on the other hand, involve the coordination of the metal ion with four donor atoms, resulting in bond angles of approximately 109.5 degrees. savemyexams.com The choice between these geometries is often a consequence of minimizing steric hindrance and maximizing the ligand field stabilization energy. libretexts.org For instance, larger ligands or metal ions with specific d-electron counts may favor a tetrahedral arrangement to reduce inter-ligand repulsion. savemyexams.com

Distortions in the octahedral structure of 3d transition metal complexes have been studied, revealing that factors such as elongated metal-oxygen bonds can lead to more distorted structures. science.gov The splitting of d-orbitals is smaller in tetrahedral geometry, making high-spin configurations more likely as the pairing energy becomes a more significant factor. libretexts.org

Supramolecular Assembly through Metal-Ligand Interactions

The directional and predictable nature of metal-ligand coordination bonds makes them powerful tools for the construction of complex supramolecular architectures. The self-assembly of this compound-metal complexes can lead to the formation of extended structures with unique properties and potential applications.

Self-Assembly Principles in Coordination Polymers

Self-assembly is a fundamental principle in supramolecular chemistry, where molecules spontaneously organize into well-defined, larger structures. mdpi.comnih.gov In the context of coordination chemistry, the interaction between metal ions and organic ligands like this compound can lead to the formation of coordination polymers. mdpi.com These are extended networks where metal ions are bridged by the organic ligands. The geometry of the metal ion and the connectivity of the ligand are crucial in determining the dimensionality and topology of the resulting polymer. researchgate.net

The principles of self-assembly in these systems are governed by the reversible formation of coordination bonds, allowing for "error-checking" and the formation of the most thermodynamically stable product. nih.gov The unique interplay between ligands and metal ions is pivotal in defining the properties of these materials, such as their binding strength and topology. rsc.org The incorporation of metal centers can also introduce redox activity and unique photophysical properties. rsc.org

Interactive Data Table: Factors Influencing Coordination Polymer Formation

| Factor | Influence on Self-Assembly | Resulting Structure |

| Metal Ion Geometry | Dictates the angles between ligands | 1D chains, 2D sheets, 3D frameworks |

| Ligand Connectivity | Determines the bridging mode | Linear, bent, or branched polymers |

| Solvent System | Can act as a template or co-ligand | Affects crystal packing and porosity |

| Counter-ions | Can influence the overall charge and structure | May be incorporated into the framework |

Host-Guest Recognition Involving Metal Centers

The cavities and channels within coordination polymers and other supramolecular assemblies derived from this compound can serve as hosts for smaller guest molecules. This host-guest recognition is a key feature of supramolecular chemistry and is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

The presence of metal centers within the host framework can play a crucial role in guest recognition. The metal ions can act as Lewis acid sites, interacting with electron-donating guest molecules. Furthermore, the size, shape, and chemical nature of the cavity, which are dictated by the metal-ligand assembly, determine the selectivity of the host for specific guests. nih.gov This principle is fundamental to applications in areas such as sensing, separation, and catalysis. For instance, a host-guest complex can be used as a fluorescent probe for the selective recognition of metal cations. nih.gov

Chemosensing and Molecular Recognition Strategies

Design Principles for 2,7-Dihydroxy-1-naphthaldehyde-Based Chemosensors

The efficacy of this compound as a foundation for chemosensors stems from a combination of its rigid, fluorescent core and the reactive sites presented by its hydroxyl and aldehyde groups.

The naphthalene (B1677914) moiety is an excellent fluorophore and is frequently used as a structural backbone in the synthesis of fluorescent chemosensors. researchgate.net Its rigid, bicyclic aromatic system provides a stable platform with favorable photophysical properties, including a high fluorescence quantum yield in many derivatives. nih.gov This intrinsic fluorescence is sensitive to substitutions on the naphthalene ring and to the molecule's immediate environment. The 2,7-dihydroxy substitution pattern, in particular, influences the electronic distribution of the naphthalene system, modulating its absorption and emission characteristics. This core structure acts as the signaling unit, where interactions with an analyte perturb the electronic state of the chromophore, leading to a detectable change in its fluorescence output. researchgate.netnih.gov

The this compound molecule is strategically equipped with hydrogen bond donor and acceptor sites, which are crucial for molecular recognition. researchgate.net The hydroxyl group at the C2 position (ortho to the aldehyde) and the aldehyde's carbonyl oxygen at C1 can form a strong intramolecular hydrogen bond. researchgate.netresearchgate.net This pre-organized conformation is pivotal for several sensing mechanisms. The hydroxyl groups act as hydrogen-bond donors, while the carbonyl oxygen is a hydrogen-bond acceptor. researchgate.net This arrangement allows the molecule to selectively bind with analytes through the formation of intermolecular hydrogen bonds, disrupting the initial state and triggering a signaling cascade. The additional hydroxyl group at the C7 position provides another potential site for interaction, enhancing the molecule's binding capabilities and selectivity. nih.gov

Mechanisms of Analyte Recognition and Signal Transduction

The detection of analytes by this compound-based sensors is governed by several photophysical mechanisms. An interaction with the target analyte modulates the electronic properties of the sensor, resulting in a distinct optical response.

Internal Charge Transfer (ICT) is a key mechanism in many fluorescent sensors derived from this compound. researchgate.netnih.gov The molecule possesses electron-donating hydroxyl groups and an electron-withdrawing aldehyde group attached to the naphthalene π-system. Upon photoexcitation, there is a redistribution of electron density from the donor (hydroxyl groups) to the acceptor (aldehyde group), creating an excited state with a large dipole moment. researchgate.netresearchgate.net The binding of an analyte, such as a metal cation, to the sensor can significantly influence this ICT process. For instance, coordination to the hydroxyl and carbonyl groups can enhance the electron-withdrawing capacity of the binding site, leading to a more pronounced charge transfer and a corresponding shift in the emission wavelength (a spectral shift). researchgate.net This change in the fluorescence profile serves as the signaling mechanism. nih.gov

| Mechanism | Description | Effect on Fluorescence |

| Internal Charge Transfer (ICT) | Photoinduced electron redistribution from a donor part to an acceptor part of the molecule. | Can lead to shifts in emission wavelength (spectral shifts) and changes in fluorescence intensity upon analyte binding. |

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that contributes significantly to the sensing capabilities of molecules with the 2-hydroxy-1-naphthaldehyde (B42665) core. researchgate.net The process involves the transfer of the proton from the ortho-hydroxyl group to the carbonyl oxygen upon excitation with light. researchgate.net This creates an excited-state keto-tautomer from the initial enol form. bohrium.com The enol and keto tautomers have distinct fluorescence emission profiles, often resulting in a dual-emission spectrum with a large Stokes shift. researchgate.netnih.gov The presence of an analyte can disrupt the intramolecular hydrogen bond necessary for ESIPT, thereby altering the emission spectrum. nih.gov For example, if a metal ion chelates with the hydroxyl and carbonyl groups, the proton transfer pathway is blocked, leading to quenching of the keto tautomer's emission and potential enhancement of the enol form's fluorescence. researchgate.net This on/off or ratiometric change provides a robust signal for detection. bohrium.com

| ESIPT Species | Emission Characteristics | Role in Sensing |

| Enol Form (N) | Typically emits at shorter wavelengths. | Fluorescence may be enhanced when ESIPT is blocked by an analyte. |

| Keto Tautomer (T) | Emits at longer wavelengths due to a large Stokes shift. | Fluorescence is often quenched upon analyte binding, which disrupts the proton transfer. |

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Enhanced Quenching (CHEQ) are common signaling mechanisms for sensors derived from this compound, particularly for detecting metal ions. researchgate.net

CHEF: In the free sensor molecule, fluorescence might be low due to quenching processes like photoinduced electron transfer (PET) or the vibration and rotation of certain bonds. When the sensor binds to a specific metal ion, it forms a rigid, chelated complex. researchgate.net This newfound rigidity restricts non-radiative decay pathways, leading to a significant increase in fluorescence intensity—a "turn-on" response. researchgate.netresearcher.life

CHEQ: Conversely, in CHEQ, the fluorescence of the sensor is diminished upon binding to an analyte. This "turn-off" response often occurs when the sensor chelates with paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺). researchgate.net The metal ion's partially filled d-orbitals can promote non-radiative decay of the excited state through energy or electron transfer, effectively quenching the fluorescence. nih.gov

The choice between a CHEF or CHEQ mechanism depends on the electronic properties of both the fluorophore and the coordinated analyte.

| Signaling Mode | Description | Typical Analyte Interaction |

| CHEF | Fluorescence intensity increases upon chelation. | Binding to diamagnetic metal ions (e.g., Zn²⁺, Al³⁺) forms a rigid complex, reducing non-radiative decay. researchgate.net |

| CHEQ | Fluorescence intensity decreases upon chelation. | Binding to paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺) introduces new pathways for non-radiative decay. researchgate.net |

Photoinduced Electron Transfer (PET) Processes

Photoinduced Electron Transfer (PET) is a powerful mechanism employed in the design of "turn-on" fluorescent sensors. In probes derived from this compound, the core structure acts as a fluorophore. This fluorophore is typically linked to a receptor unit containing a heteroatom with a lone pair of electrons, such as nitrogen. In the absence of a target analyte, excitation of the fluorophore leads to an electron transfer from the receptor to the excited fluorophore, a process that quenches the fluorescence, rendering the sensor in an "off" state.

Upon binding of a target cation to the receptor, the lone pair of electrons on the heteroatom becomes engaged. This engagement lowers the energy of the highest occupied molecular orbital (HOMO) of the receptor, thereby inhibiting the PET process. Consequently, the fluorescence of the naphthaldehyde core is restored, leading to a "turn-on" signal. This mechanism allows for the detection of analytes with a high signal-to-noise ratio. For instance, Schiff base derivatives of the closely related 2-hydroxy-1-naphthaldehyde have been shown to operate via a PET mechanism for the detection of ions like Zn²⁺. It is anticipated that derivatives of this compound would exhibit similar behavior, with the additional hydroxyl group potentially influencing the photophysical properties of the fluorophore. The inhibition of C=N isomerization in conjunction with the suppression of PET can lead to significant fluorescence enhancement, as has been observed in probes for Al³⁺. researchgate.net

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This characteristic is the opposite of the more common aggregation-caused quenching (ACQ) effect. Luminogens exhibiting AIE, often referred to as AIEgens, have found extensive applications in various fields, including chemical sensing.

Derivatives of this compound, particularly Schiff bases, can be designed to exhibit AIE. In dilute solutions, these molecules may have various non-radiative decay pathways, such as intramolecular rotations around single bonds, which quench fluorescence. In the aggregated state, these intramolecular motions are restricted, blocking the non-radiative decay channels and opening up the radiative pathway, resulting in strong fluorescence emission. researchgate.net This "turn-on" fluorescence upon aggregation can be triggered by the presence of an analyte that induces the aggregation of the sensor molecules. For example, a bis(2-hydroxy-1-naphthaldehyde) oxaloyldihydrazone probe has demonstrated aggregation-induced emission enhancement (AIEE) for the selective sensing of Al³⁺. researchgate.net Similarly, naphthaldehyde-based Schiff base dyes have been shown to exhibit both AIEE and excited-state intramolecular proton transfer (ESIPT) characteristics. nih.govejournal.by

Analyte-Induced Deprotonation Mechanisms

The hydroxyl groups of this compound are acidic and can be deprotonated in the presence of a basic analyte or a cation that facilitates proton release upon coordination. This deprotonation event can lead to significant changes in the electronic structure and photophysical properties of the molecule, forming the basis for a sensing mechanism.

Upon deprotonation, the electron-donating ability of the hydroxyl group is enhanced, which can lead to a red-shift in the absorption and emission spectra due to an increased intramolecular charge transfer (ICT). This change in color or fluorescence can be used for the ratiometric or colorimetric detection of the analyte. For instance, the interaction of certain anions with a sensor molecule can lead to deprotonation of an acidic N-H proton, resulting in a distinct color change. This principle is a common strategy for the development of colorimetric anion sensors. While direct examples for this compound are not prevalent in the reviewed literature, the presence of two hydroxyl groups suggests a strong potential for this sensing mechanism.

Complexation and De-complexation Sensing Strategies

The formation of a stable complex between a derivative of this compound and a target analyte is a fundamental principle in chemosensing. The hydroxyl and aldehyde groups, often converted to a Schiff base, provide excellent coordination sites for metal ions. This complexation can lead to a variety of signaling responses, including fluorescence enhancement ("turn-on"), fluorescence quenching ("turn-off"), or a shift in the emission wavelength.

Conversely, a de-complexation strategy can be employed for the detection of other analytes. In this approach, a non-fluorescent or weakly fluorescent complex is formed between the sensor and a metal ion. The subsequent addition of an analyte that has a stronger affinity for the metal ion will displace the sensor, leading to the restoration of its original fluorescence. This "turn-on" response allows for the selective detection of the displacing analyte. For example, a sensor-Cu²⁺ complex can be used for the detection of anions like cyanide, which has a high affinity for copper. rsc.org A 2-hydroxy-1-naphthaldehyde azine has been utilized for the sequential detection of Cu²⁺ and biological thiols through a fluorescence quenching and subsequent "turn-on" mechanism. researcher.life

Selective and Ratiometric Detection of Chemical Species

Building upon the aforementioned strategies, derivatives of this compound have been successfully applied to the selective and ratiometric detection of various cations and anions.

Cation Recognition (e.g., Al³⁺, Cu²⁺)

Schiff base derivatives of hydroxy naphthaldehydes are particularly effective in recognizing trivalent and divalent metal ions.

Aluminum Ion (Al³⁺): Numerous fluorescent probes based on 2-hydroxy-1-naphthaldehyde have been developed for the highly selective "turn-on" detection of Al³⁺. sigmaaldrich.comresearchgate.netnih.gov The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the complexation with Al³⁺ restricts the C=N isomerization and inhibits PET, leading to a significant increase in fluorescence intensity. researchgate.net The binding stoichiometry for these complexes is often found to be 1:1 or 2:1 (probe:Al³⁺). researchgate.net

Copper(II) Ion (Cu²⁺): In contrast to the fluorescence enhancement observed with Al³⁺, the detection of Cu²⁺ by naphthaldehyde-based sensors often results in fluorescence quenching. researchgate.netresearchgate.net This is attributed to the paramagnetic nature of the Cu²⁺ ion, which promotes non-radiative decay processes upon complexation. The sensing can be both colorimetric, with a visible color change, and fluorometric. nih.gov The complexation typically follows a 1:1 stoichiometry. researchgate.netnih.gov

| Analyte | Sensor Type | Sensing Mechanism | Stoichiometry (Probe:Analyte) | Detection Limit |

| Al³⁺ | Turn-on Fluorescent | CHEF, Inhibition of PET & C=N isomerization | 1:1 or 2:1 | 3.23 x 10⁻⁸ M researchgate.net |

| Cu²⁺ | Turn-off Fluorescent/Colorimetric | Fluorescence Quenching | 1:1 | 4.56 µM nih.gov |

Note: The data presented in this table is for chemosensors derived from the closely related 2-hydroxy-1-naphthaldehyde, as specific quantitative data for this compound derivatives was not available in the reviewed literature.

Anion Recognition (e.g., F⁻, CN⁻)

The recognition of anions by neutral receptors is a challenging area of supramolecular chemistry. For derivatives of this compound, anion sensing often relies on the formation of hydrogen bonds between the hydroxyl protons and the anion.

Fluoride (F⁻): The fluoride ion is a small and highly electronegative anion, which can interact strongly with N-H or O-H groups of a sensor molecule. This interaction can lead to deprotonation or changes in the intramolecular charge transfer (ICT) characteristics of the sensor, resulting in a colorimetric or fluorescent response. Computational studies have shown that the interaction of fluoride with thiosemicarbazone derivatives involves hydrogen bonding and can lead to an excited-state proton transfer (ESPT) process. researchgate.net

Cyanide (CN⁻): Cyanide is a highly toxic anion, and its detection is of great importance. Sensing mechanisms for cyanide can involve hydrogen bonding interactions or nucleophilic addition to the sensor molecule. A common strategy for cyanide detection is the displacement approach, where a sensor-metal ion complex (e.g., with Cu²⁺) is disrupted by the strong binding of cyanide to the metal, leading to a "turn-on" fluorescence signal. rsc.org Some Schiff base sensors have shown selectivity for cyanide through mechanisms involving hydrogen bonds and aggregation-induced emission.

| Analyte | Sensor Type | Sensing Mechanism | Stoichiometry (Probe:Analyte) |

| F⁻ | Colorimetric/Fluorescent | Hydrogen Bonding, Deprotonation, ESPT | 1:1 |

| CN⁻ | Turn-on Fluorescent | Displacement from a metal complex, Hydrogen Bonding, AIE | - |

Note: The information in this table is based on general principles of anion sensing by related compounds, as specific examples for this compound were limited in the reviewed sources.

Sensing of Toxic Species (e.g., H₂S, N₂H₄) and Reactive Substrates (e.g., OCl⁻)

The 2-hydroxy-1-naphthaldehyde moiety is a key component in the design of chemosensors for various toxic and reactive species. Its inherent spectroscopic properties and reactive aldehyde and hydroxyl groups allow for the development of probes that signal the presence of specific analytes through clear visual changes.

Hydrogen Sulfide (H₂S) Detection: Derivatives of 2-hydroxy naphthaldehyde have been successfully utilized to create colorimetric and fluorometric chemosensors for hydrogen sulfide. H₂S is a recognized toxic gas, and its detection is crucial in many industrial and environmental settings. The sensing mechanism for H₂S often relies on its basic nature, which facilitates the deprotonation of the phenolic hydroxyl group on the naphthaldehyde scaffold. nih.gov This deprotonation event alters the electronic structure of the molecule, leading to a change in its absorption and emission properties.

For instance, Schiff base derivatives synthesized from 2-hydroxy naphthaldehyde can exhibit a color change from yellow to a deeper yellow or a significant enhancement in fluorescence intensity upon interaction with H₂S. nih.gov The efficiency of these sensors can be tuned by incorporating various electron-withdrawing or electron-donating groups into the sensor's molecular structure. nih.gov

Hydrazine (N₂H₄) Sensing: Hydrazine is another highly toxic and carcinogenic compound used in various industrial applications. The aldehyde group of 2-hydroxy-1-naphthaldehyde provides a reactive site for the detection of hydrazine. The reaction typically involves a condensation reaction between the aldehyde and hydrazine to form a hydrazone. This transformation extends the π-conjugation of the molecule, resulting in a distinct change in its photophysical properties, which forms the basis for "turn-on" fluorescent sensors.

Hypochlorite (OCl⁻) Sensing: Probes for hypochlorite, a reactive oxygen species, have also been developed using the 2-hydroxy-1-naphthaldehyde scaffold. In one strategy, the naphthaldehyde derivative is reacted with a cyanine moiety. The resulting probe can selectively detect hypochlorite, leading to a "turn-on" fluorescence response. The mechanism involves an OCl⁻-mediated chemical transformation that restricts the original molecule's conjugation, altering its spectroscopic signature.

| Analyte | Sensor Type | Sensing Principle | Observed Change | Reference Moiety |

|---|---|---|---|---|

| H₂S | Colorimetric & Fluorometric | Deprotonation of hydroxyl group | Color change (e.g., colorless to deep yellow) and/or fluorescence enhancement | 2-hydroxy naphthaldehyde |

| N₂H₄ | Fluorometric | Condensation reaction to form hydrazone | "Turn-on" fluorescence | 2-hydroxy-1-naphthaldehyde |

| OCl⁻ | Fluorometric | OCl⁻-mediated chemical transformation | "Turn-on" fluorescence | 2-hydroxy-1-naphthaldehyde |

Analytical Methodologies for Quantitative Determination

The development of robust analytical methods is essential for translating the sensing capabilities of a compound into practical, quantitative applications. Colorimetric and fluorometric assays are particularly attractive due to their simplicity, high sensitivity, and potential for on-the-spot detection. nih.gov

Colorimetric and Fluorometric Assay Development

Assays based on 2-hydroxy-1-naphthaldehyde and its derivatives have been developed for the quantitative determination of various analytes, including metal ions and toxic gases.

Colorimetric Assays: Colorimetric assays rely on a change in the absorption spectrum of the sensor molecule in the presence of an analyte, resulting in a visible color change. A notable example is a sensor derived from 2-hydroxy-1-naphthaldehyde designed for the simultaneous detection of copper (Cu²⁺) and nickel (Ni²⁺) ions in an aqueous medium. researchgate.net Upon binding with these metal ions, the probe exhibited a distinct color change from colorless to yellow. researchgate.net The stoichiometry of the ligand-metal complex was determined to be 1:1 through Job's plot analysis. researchgate.net Such assays allow for naked-eye detection and quantitative measurement using UV-visible spectrophotometry. The detection limits for Cu²⁺ and Ni²⁺ using this method were found to be 4.56 µM and 2.68 µM, respectively. researchgate.net

Fluorometric Assays: Fluorometric assays offer the advantage of higher sensitivity compared to colorimetric methods. These assays measure the change in fluorescence intensity or a shift in the emission wavelength of a probe upon interaction with an analyte. A derivative of 2-hydroxy-1-naphthaldehyde, specifically 2-hydroxy-1-naphthaldehyde salicyloylhydrazone, has been used to develop a simple and sensitive fluorometric method for determining magnesium (Mg²⁺) in serum samples. researchgate.net The assay is based on the formation of a fluorescent complex between the probe and magnesium in an alkaline ethanolic medium, with an excitation wavelength of 420 nm and an emission wavelength of 460 nm. researchgate.net This method demonstrated a very low detection limit of 0.05 µg/L and excellent linearity over a relevant concentration range. researchgate.net

The development of these assays showcases the utility of the naphthaldehyde scaffold in creating analytical tools for diverse applications, from environmental monitoring to clinical diagnostics.

| Assay Type | Analyte(s) | Probe | Key Analytical Parameters |

|---|---|---|---|

| Colorimetric | Cu²⁺, Ni²⁺ | Probe based on 2-hydroxy-1-naphthaldehyde | Stoichiometry: 1:1; Detection Limits: 4.56 µM (Cu²⁺), 2.68 µM (Ni²⁺) |

| Fluorometric | Mg²⁺ | 2-hydroxy-1-naphthaldehyde salicyloylhydrazone | λex/λem: 420/460 nm; Detection Limit: 0.05 µg/L |

| Fluorometric | H₂S | Derivatives of 2-hydroxy naphthaldehyde | Significant fluorescence intensity enhancement |

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2,7-Dihydroxy-1-naphthaldehyde, both ¹H and ¹³C NMR spectroscopy are essential for confirming the arrangement of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl protons. The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, usually between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons will present as a complex pattern of doublets and triplets, with their chemical shifts influenced by the electron-donating hydroxyl groups and the electron-withdrawing aldehyde group. The hydroxyl protons often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a highly deshielded chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will show a range of signals between approximately 110 and 160 ppm. The carbons bearing the hydroxyl groups will be shifted downfield compared to the other aromatic carbons due to the electronegativity of the oxygen atoms.

Structural characterization of a Schiff base derivative of this compound has been successfully performed using both ¹H-NMR and ¹³C-NMR, confirming the utility of these techniques in verifying the structural integrity of this naphthalenic system. mdpi.com

Below is a table summarizing the expected chemical shift ranges for the different nuclei in this compound.

| Nucleus Type | Expected Chemical Shift (ppm) | Notes |

| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Singlet, downfield due to deshielding by the carbonyl group. |

| Aromatic Protons (Ar-H) | 6.8 - 8.0 | Complex splitting patterns (doublets, triplets) depending on their position on the naphthalene (B1677914) ring. |

| Hydroxyl Protons (-OH) | Variable (often broad) | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| Carbonyl Carbon (-CHO) | 190 - 200 | Most downfield signal in the ¹³C NMR spectrum. |

| Aromatic Carbons (Ar-C) | 110 - 160 | Chemical shifts are influenced by the positions of the hydroxyl and aldehyde substituents. |

| Hydroxyl-bearing Carbons (Ar-C-OH) | ~150 - 160 | Typically appear in the downfield region of the aromatic signals. |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques can confirm the presence of the hydroxyl, aldehyde, and aromatic functionalities.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. The C=O stretching vibration of the aldehyde group will give rise to a sharp, intense peak typically in the range of 1650-1700 cm⁻¹. The aromatic C=C stretching vibrations will appear as a series of sharp bands between 1400 and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C-H stretching of the aldehyde group appears as a weaker band around 2700-2900 cm⁻¹. The availability of an IR spectrum for 2,7-Dihydroxy-naphthaldehyde is noted in the NIST Chemistry WebBook.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often produce strong signals in the Raman spectrum. The C=O stretch of the aldehyde is also Raman active. A key advantage of Raman spectroscopy is that the O-H stretching vibration, which is very broad and intense in the IR spectrum, is typically weak in the Raman spectrum, allowing for clearer observation of other vibrational modes in that region.

The table below outlines the expected vibrational frequencies for the key functional groups of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aldehyde (-CHO) | C=O Stretch | 1650 - 1700 | Strong, Sharp | Medium |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 | Medium, Sharp | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong, Sharp | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium, Sharp | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The extended conjugated π-system of the naphthalene core in this compound, further influenced by the hydroxyl and aldehyde substituents, gives rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region, corresponding to π → π* transitions within the aromatic system. The presence of the hydroxyl groups (auxochromes) and the aldehyde group (a chromophore) typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. This is due to the extension of the conjugation and the electronic effects of the substituents. The spectrum of 1-naphthaldehyde, a related compound, shows absorption bands in the UV region. researchgate.net Similarly, the UV-Vis spectrum of 2,6-dihydroxynaphthalene also exhibits characteristic absorptions.

The electronic transitions in this compound are likely to include:

π → π transitions:* These are high-energy transitions within the naphthalene ring system and are expected to have high molar absorptivity.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of a compound. The characterization of a Schiff base derivative of this compound has been accomplished using HRMS, demonstrating its utility for this class of compounds. mdpi.com

The expected exact mass of this compound (C₁₁H₈O₃) can be calculated and compared with the experimental value from HRMS to confirm its elemental composition.

| Ion | Calculated Exact Mass |

| [M] | 188.04734 |

| [M+H]⁺ | 189.05512 |

| [M-H]⁻ | 187.03900 |

X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal XRD analysis would reveal the planarity of the naphthalene ring system and the conformation of the aldehyde group relative to the ring. It would also provide detailed information on the hydrogen bonding network formed by the hydroxyl groups, which plays a crucial role in the crystal packing. The structure of a Schiff base derivative of this compound has been determined by X-ray crystallography, indicating that this class of compounds can form crystals suitable for XRD analysis. mdpi.com

Time-resolved emission spectroscopy is used to study the dynamic processes that occur after a molecule is promoted to an excited electronic state. For molecules like this compound, which possess both acidic hydroxyl groups and a carbonyl group, interesting excited-state phenomena such as excited-state intramolecular proton transfer (ESIPT) can occur.

Upon photoexcitation, the acidity of the hydroxyl groups increases, which can lead to the transfer of a proton to a nearby acceptor, such as the carbonyl oxygen. This process creates a transient tautomeric species that may have different fluorescence properties (e.g., a large Stokes shift) compared to the initially excited molecule. Time-resolved fluorescence measurements can track the rates of these proton transfer events and the lifetimes of the excited states involved. Studies on the closely related 1,8-dihydroxy-2-naphthaldehyde have demonstrated stepwise double-proton transfer in the excited state. acs.org

Quantum Chemical and Computational Modeling of this compound

Quantum chemical and computational modeling techniques are indispensable tools for elucidating the intricate electronic and structural properties of molecules like this compound. These methods provide a molecular-level understanding that complements experimental findings and can predict various chemical behaviors and properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. youtube.com It is a widely used approach for calculating molecular properties due to its accuracy in reproducing experimental values for molecular geometry, vibrational frequencies, atomic charges, and dipole moments. bohrium.com The application of DFT to this compound allows for a detailed examination of its electronic distribution and reactivity.

DFT calculations can determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For aromatic compounds, these calculations can confirm the planarity of the naphthalene core and predict the bond lengths and angles between the constituent atoms. The electronic structure, including the distribution of electron density, can be visualized, revealing the electron-rich and electron-poor regions of the molecule. This information is crucial for understanding the molecule's reactivity, as it indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

Key reactivity descriptors derived from DFT calculations include chemical potential (μ), hardness (η), and electrophilicity (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a study on dihydroxytoluenes, which also possess hydroxyl groups on an aromatic ring, demonstrated that negative chemical potentials are indicative of chemical stability. iipseries.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. sapub.org

For this compound, FMO analysis can predict the most probable sites for electron donation and acceptance. The spatial distribution of the HOMO would indicate the regions from which an electron is most likely to be removed, while the LUMO's distribution would show where an incoming electron would most likely reside.

In a computational investigation of an imine-zwitterion derived from 2-hydroxy-1-naphthaldehyde (B42665), the HOMO-LUMO gap was calculated to be a key factor in its electronic properties. researchgate.net While specific values for this compound are not available in the provided search results, a hypothetical FMO analysis would yield data similar to that presented in the table below, which is based on analogous compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.20 |

| LUMO | -1.85 |

| HOMO-LUMO Gap | 4.35 |

Natural Bond Orbital (NBO) Analysis for Stability and Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This approach allows for the quantitative assessment of intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability. researchgate.net

The analysis of donor-acceptor interactions within the NBO framework reveals the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. researchgate.net The key parameters that characterize a molecule's NLO response are the polarizability (α) and the first-order hyperpolarizability (β). These properties arise from the interaction of the molecule with an external electric field, such as that from a high-intensity laser.

Molecules with large π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit enhanced NLO properties. In this compound, the presence of electron-donating hydroxyl groups and an electron-withdrawing aldehyde group attached to the naphthalene ring suggests the potential for ICT and, consequently, interesting NLO behavior.

Theoretical calculations of the polarizability and hyperpolarizability tensors can provide a quantitative prediction of the NLO response. For example, a computational study on chromene derivatives, which also feature a π-conjugated framework, reported significant hyperpolarizability values, indicating their potential as NLO materials. nih.gov While specific calculated values for this compound are not available, the table below presents typical data that would be obtained from such a study.

| Property | Value (esu) |

|---|---|

| Average Polarizability ⟨α⟩ | 6.50 x 10-23 |

| Total First Hyperpolarizability (βtot) | 0.13 x 10-30 |

Excited State Proton Transfer (ESPT) Mechanisms and Potential Energy Surfaces

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. nih.gov This phenomenon is often observed in molecules containing both a proton donor and a proton acceptor in close proximity, such as the hydroxyl and carbonyl groups in this compound. ESIPT can lead to the formation of a transient tautomeric species with distinct photophysical properties, often resulting in a large Stokes shift in the fluorescence spectrum. nih.gov

Computational studies are crucial for elucidating the mechanism of ESIPT. By calculating the potential energy surfaces (PES) of the ground and excited states, the reaction pathway for proton transfer can be mapped out. These calculations can determine the energy barriers for the forward and reverse proton transfer reactions and identify the stable conformations of the enol and keto tautomers in both the ground and excited states.

A theoretical investigation into the ESIPT of a solvated 2-hydroxy-1-naphthaldehyde carbohydrazone revealed a low energy barrier for the proton transfer in the excited state, consistent with experimental observations of ESIPT fluorescence. bohrium.comresearchgate.net The study also highlighted the significant influence of the solvent on the ESIPT process. bohrium.comresearchgate.net For this compound, similar computational studies would be expected to reveal the energetic feasibility of proton transfer from the hydroxyl groups to the aldehyde oxygen in the excited state.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics and structural flexibility of molecules.

For a relatively rigid molecule like this compound, the conformational space is more limited compared to large, flexible biomolecules. However, MD simulations can still provide valuable information about the dynamics of the substituent groups, such as the rotational freedom of the hydroxyl and aldehyde groups. The simulations can also be used to study the interactions of the molecule with its environment, such as solvent molecules, and to explore the conformational changes that may occur upon electronic excitation.

Conformational analysis, often performed in conjunction with MD simulations, involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, this would involve exploring the potential energy surface with respect to the dihedral angles of the O-H and C-CHO bonds to identify the most stable orientations of these groups.

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive search for specific research detailing the Hirshfeld surface analysis of this compound did not yield dedicated studies on this particular compound. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

The analysis typically involves generating a three-dimensional Hirshfeld surface, which encloses a molecule and is color-coded to represent different properties, such as the normalized contact distance (dnorm). Red regions on the dnorm surface indicate close contacts with neighboring atoms, which are shorter than the van der Waals radii and signify strong interactions like hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, and white regions depict contacts of intermediate length.

O–H···O interactions: Given the presence of two hydroxyl groups and a carbonyl group, strong intermolecular hydrogen bonding would be expected to be a dominant feature in the crystal packing. These would appear as distinct spikes in the fingerprint plot.

C–H···O interactions: Weaker hydrogen bonds between carbon-hydrogen donors and the oxygen acceptors of the hydroxyl and carbonyl groups would also likely contribute to the crystal stability.

π–π stacking interactions: The aromatic naphthalene core could facilitate stacking interactions between adjacent molecules, which would be visible as characteristic broad regions in the fingerprint plot.

H···H contacts: As with most organic molecules, a significant portion of the surface contacts would be of the hydrogen-hydrogen type, representing van der Waals forces.